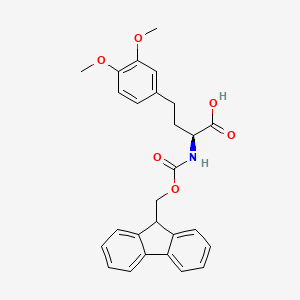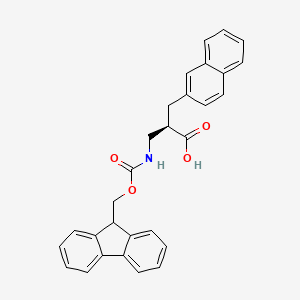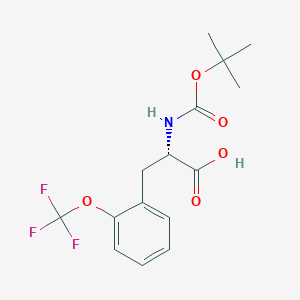
Boc-L-Phe(2-OCF3)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-L-Phe(2-OCF3)-OH (Boc-L-Phe-OCF3) is an organofluorine compound that is used in a variety of scientific research applications. It is an important building block in the synthesis of peptides, proteins, and other bioactive molecules. Boc-L-Phe-OCF3 is a derivative of the amino acid phenylalanine, which is a key component of many proteins. The addition of a fluorine atom to the phenylalanine molecule creates a molecule that is more resistant to enzymatic hydrolysis and has improved solubility in organic solvents. This makes Boc-L-Phe-OCF3 an attractive option for peptide synthesis and research applications.
Wirkmechanismus
The mechanism of action of Boc-L-Phe-OCF3 is related to its chemical structure. The addition of a fluorine atom to the phenylalanine molecule creates a molecule that is more resistant to enzymatic hydrolysis and has improved solubility in organic solvents. This makes Boc-L-Phe-OCF3 an attractive option for peptide synthesis and research applications.
Biochemical and Physiological Effects
Boc-L-Phe-OCF3 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme trypsin, which is involved in the digestion of proteins. In addition, it has been shown to inhibit the enzyme dipeptidyl peptidase IV (DPPIV), which is involved in the digestion of peptides. Boc-L-Phe-OCF3 has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Boc-L-Phe-OCF3 in lab experiments include its resistance to enzymatic hydrolysis and its improved solubility in organic solvents. This makes it an attractive option for peptide synthesis and research applications. The main limitation of using Boc-L-Phe-OCF3 in lab experiments is its relatively high cost.
Zukünftige Richtungen
There are a number of potential future directions for the use of Boc-L-Phe-OCF3 in scientific research. These include the development of peptide-based drugs and other therapeutics, the development of fluorescent probes and labeling reagents, and the use of Boc-L-Phe-OCF3 in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays. In addition, further research is needed to better understand the biochemical and physiological effects of Boc-L-Phe-OCF3.
Synthesemethoden
Boc-L-Phe-OCF3 can be synthesized from commercially available L-phenylalanine using a two-step process. The first step involves the reaction of L-phenylalanine with dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP). This reaction results in the formation of a carbamate intermediate, which is then hydrolyzed in the presence of an acid to form Boc-L-Phe-OCF3. This method is simple and efficient, and can be used to produce high yields of Boc-L-Phe-OCF3 in a short amount of time.
Wissenschaftliche Forschungsanwendungen
Boc-L-Phe-OCF3 is used in a variety of scientific research applications. It is commonly used as a building block in the synthesis of peptides, proteins, and other bioactive molecules. Boc-L-Phe-OCF3 is also used in the synthesis of fluorescent probes and labeling reagents. In addition, it can be used in the synthesis of peptide-based drugs and other therapeutics. Boc-L-Phe-OCF3 is also used as a substrate in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-10(12(20)21)8-9-6-4-5-7-11(9)23-15(16,17)18/h4-7,10H,8H2,1-3H3,(H,19,22)(H,20,21)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUYHGNJHWOXLL-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-Phe(2-OCF3)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


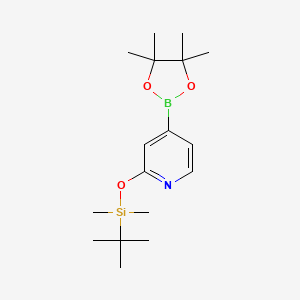
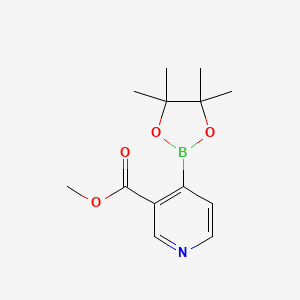
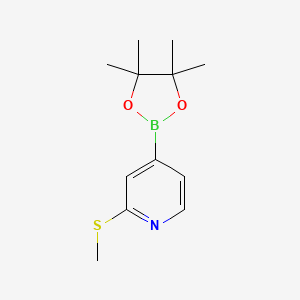

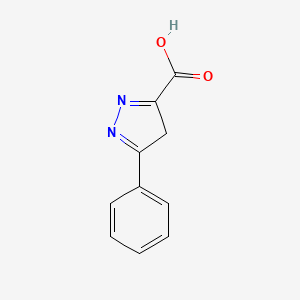
![tert-Butyl 2{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337823.png)
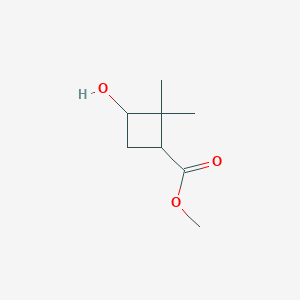
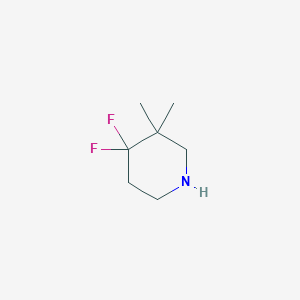
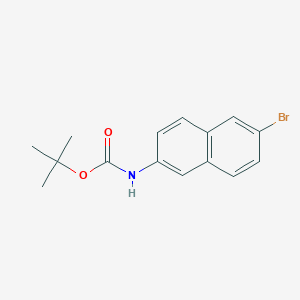
![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)

